1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine
Description
Background and Significance in Heterocyclic Chemistry
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine (CAS: 956193-08-1) exemplifies the strategic integration of pyrazole and furan moieties, two pharmacologically significant heterocyclic scaffolds. Pyrazole derivatives are renowned for their role in drug discovery due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. Furan-containing compounds, meanwhile, contribute electron-rich aromatic systems that enhance molecular interactions in medicinal and materials chemistry. The fusion of these rings in this compound creates a hybrid structure with potential applications in agrochemicals, pharmaceuticals, and coordination chemistry. Its design aligns with modern trends in fragment-based drug discovery, where modular heterocyclic units are combined to optimize bioactivity.
Chemical Classification and Nomenclature
This compound belongs to the following categories:
- Pyrazole derivatives : Characterized by a five-membered ring with two adjacent nitrogen atoms.
- Furan-containing compounds : Features a 5-membered oxygen heterocycle substituted with a methyl group.
Systematic IUPAC Name :
1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Alternative Representations :
The numbering prioritizes the pyrazole ring, with the amine group at position 5 and the (5-methylfuran-2-yl)methyl substituent at position 1 (Figure 1).
Identification Parameters and Registry Information
Key Identifiers :
Position within Pyrazole and Furan-Containing Compounds
This compound occupies a unique niche in heterocyclic chemistry due to its bifunctional design:
Structural Comparison with Analogues :
The methylfuran moiety introduces steric and electronic effects that influence reactivity. For instance, the methyl group at the 5-position of the furan ring modulates electron density, potentially affecting intermolecular interactions in catalytic or biological systems. The pyrazole’s amine group at position 5 serves as a handle for further functionalization, enabling the synthesis of Schiff bases or metal complexes.
Figure 1 : Structural diagram of this compound, highlighting the pyrazole core (blue) and methylfuran substituent (red).
This compound’s synthetic versatility is evidenced by its role as a precursor in multicomponent reactions. For example, condensation with aldehydes yields Schiff base derivatives, which are explored for antimicrobial activity. Its balanced lipophilicity (predicted LogP: 1.21–1.4) suggests suitability for crossing biological membranes, aligning with drug design principles.
Table 1 : Spectral Data for Structural Confirmation
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODKTCDAKNWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360276 | |
| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956193-08-1 | |
| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Condensation of 5-Aminopyrazoles with 5-Methylfuran-2-carbaldehyde
One of the most direct and reported methods for synthesizing derivatives related to 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves the condensation of 5-aminopyrazole derivatives with 5-methylfuran-2-carbaldehyde under acidic catalysis in ethanol solvent.
- Reaction Conditions : A mixture of 5-aminopyrazole (0.01 mol) and 5-methylfuran-2-carbaldehyde (0.01 mol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of glacial acetic acid (few drops) for about 1 hour.
- Workup : After reflux, the solvent is removed under reduced pressure, and the resulting solid is collected and recrystallized from ethanol to yield the target compound.
- Characterization : The product typically shows characteristic IR bands for NH and C=O groups, and mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight. ^1H NMR spectra reveal singlet signals corresponding to methyl groups and the methylene bridge linking the furan and pyrazole rings.
- Yields and Purity : This method generally provides good yields with high purity, as confirmed by elemental analysis and spectral data.
This approach was demonstrated in the synthesis of N-aryl-3-(arylamino)-5-((5-methylfuran-2-yl)methyleneamino)-1H-pyrazole-4-carboxamide analogues, which are structurally related to the target compound, indicating the feasibility of this condensation strategy for preparing this compound itself.
| Parameter | Details |
|---|---|
| Starting materials | 5-Aminopyrazole, 5-methylfuran-2-carbaldehyde |
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (catalytic amount) |
| Temperature | Reflux (~78 °C) |
| Reaction time | 1 hour |
| Workup | Concentration under reduced pressure, recrystallization from ethanol |
| Characterization | IR, ^1H NMR, MS, elemental analysis |
| Typical yield | High (not explicitly quantified but reported as good) |
Alternative Synthetic Routes Involving Alkylation and Hydrazine Reactions
Another synthetic route to pyrazole derivatives bearing amino groups involves multi-step sequences starting from benzamide-based precursors or cyano-substituted intermediates:
- Step 1 : Reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide in ethanol to form intermediate thiolate salts.
- Step 2 : Alkylation of these intermediates with alkyl halides at room temperature.
- Step 3 : Reaction of the alkylated intermediates with hydrazine hydrate under reflux in ethanol with catalytic piperidine to form 5-aminopyrazole derivatives.
This method, while more complex, allows for the introduction of various substituents on the pyrazole ring and can be adapted to incorporate the 5-methylfuran-2-ylmethyl group by selecting appropriate alkyl halides or aldehydes in the alkylation or condensation steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reaction with benzoyl isothiocyanate | Malononitrile, KOH, EtOH | Formation of potassium 2-cyano-ethylene-1-thiolate salt |
| Alkylation | Alkyl halide, room temperature | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide derivatives |
| Hydrazine reaction | Hydrazine hydrate, reflux ethanol, catalytic piperidine | Formation of 5-aminopyrazole derivatives |
This route is supported by spectral data including IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the structure of the aminopyrazole products.
Process Optimization and Purification Considerations
While the above methods focus on the synthesis, purification steps are critical for obtaining analytically pure this compound:
- Recrystallization : Ethanol is commonly used as a recrystallization solvent to purify the crude product.
- Filtration and Washing : Filtration of the solid product followed by washing with cold solvents such as toluene or isopropyl alcohol enhances purity.
- Drying : Drying under reduced pressure or in an air oven at moderate temperatures (40–50 °C) ensures removal of residual solvents without decomposition.
These purification protocols are adapted from related pyrazole synthesis processes and ensure high-quality final products suitable for further biological or chemical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with 5-methylfuran-2-carbaldehyde | 5-Aminopyrazole, 5-methylfuran-2-carbaldehyde, glacial acetic acid | Reflux in ethanol, 1 hour | Direct, straightforward, good yield | Requires pure starting materials |
| Alkylation and hydrazine route | Benzoyl isothiocyanate, malononitrile, alkyl halides, hydrazine hydrate | Room temp alkylation, reflux hydrazine | Versatile, allows substitution variation | Multi-step, longer synthesis time |
| Purification | Ethanol, toluene, isopropyl alcohol | Recrystallization, washing, drying | High purity product | Additional processing steps |
Research Findings and Analytical Data
- The condensation products exhibit characteristic IR absorption bands for NH (~3200–3300 cm^-1) and C=O (~1650 cm^-1) groups.
- ^1H NMR spectra show singlets for methyl groups at ~2.2–2.3 ppm and methylene protons linking the furan and pyrazole rings.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z ~399 for related carboxamide derivatives).
- Elemental analysis data closely match calculated values, confirming compound purity and correct stoichiometry.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituent at the 1-position of the pyrazole core significantly influences molecular properties. Key analogs and their characteristics are compared below:
Key Observations :
- Electronic Effects: The furan group in the target compound introduces an oxygen atom, which is more electronegative than sulfur in thiophene analogs.
Biological Activity
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, combining a pyrazole ring with a 5-methylfuran moiety, allows for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is C10H12N4O, with a molecular weight of approximately 177.2 g/mol. The compound exhibits a density of 1.28 g/cm³ and a boiling point of 355.7ºC at 760 mmHg. Its reactivity is influenced by the functional groups within its structure, particularly the nitrogen atoms in the pyrazole ring, which can participate in nucleophilic reactions, and the electron-rich furan moiety that can undergo electrophilic substitution.
Biological Activity Overview
The biological activity of this compound encompasses several areas:
1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran–pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Such findings suggest that this compound may also possess similar properties.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies on related pyrazole compounds show substantial anti-inflammatory effects, with membrane stabilization percentages indicating protective capabilities against hemolysis . This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
3. Antioxidant Activity
Antioxidant assays reveal that certain derivatives of pyrazole compounds exhibit high DPPH scavenging activity, indicating their potential as antioxidant agents . The specific antioxidant capacity of this compound remains to be fully characterized but could be significant based on structural similarities.
4. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against DNA gyrase B, which is crucial for bacterial DNA replication. Molecular docking studies suggest that it may effectively bind to active sites of enzymes, inhibiting their activity and offering a pathway for developing new antimicrobial agents .
Table: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's ability to inhibit enzyme activity or modulate receptor signaling pathways is critical for its therapeutic potential. Further studies are necessary to elucidate the exact pathways involved and optimize its efficacy in clinical settings .
Q & A
Q. Q1. What synthetic strategies are commonly employed for constructing the pyrazole-5-amine core in 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine?
A1. The pyrazole-5-amine scaffold is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates can be generated through sequential cyclization, formylation, oxidation, and acylation steps . The furan-methyl substituent is introduced via nucleophilic substitution or reductive amination, with solvent-free conditions often improving reaction efficiency .
Q. Q2. How is crystallographic data utilized to confirm the molecular structure of this compound and its intermediates?
A2. X-ray crystallography remains the gold standard for structural validation. For instance, thiourea intermediates and halogenated regioisomers of related pyrazole derivatives have been resolved using SHELX programs (e.g., SHELXS/SHELXL), with refinement against high-resolution data to confirm bond lengths, angles, and substituent orientation . Hydrogen-bonding networks and torsional angles are critical for verifying stereochemical outcomes in fused heterocycles .
Q. Q3. What spectroscopic techniques are essential for characterizing this compound?
A3. Key techniques include:
- NMR : H/C NMR for identifying substituent patterns (e.g., furan methyl protons at δ 2.3–2.5 ppm, pyrazole NH at δ 5.1–5.3 ppm) .
- IR : Stretching vibrations for NH (3350–3450 cm) and C=N (1600–1650 cm) .
- MS : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation pathways .
Advanced Research Questions
Q. Q4. How can researchers optimize the cyclization step during synthesis to minimize byproducts like regioisomers?
A4. Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Computational modeling (e.g., DFT) can predict favorable transition states for cyclization. Experimental optimization includes:
Q. Q5. What methodologies are used to analyze the compound’s antitubercular or antitubulin activity in preclinical studies?
A5. Standard assays include:
- Antitubercular screening : MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .
- Antimitotic activity : In vivo sea urchin embryo assays to assess tubulin polymerization inhibition, complemented by cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) .
- SAR studies : Modifying the furan methyl group or pyrazole NH to evaluate potency shifts .
Q. Q6. How do researchers resolve contradictions in biological activity data between in vitro and in vivo models?
A6. Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
- Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., furan ring oxidation) .
- Formulation adjustments : Co-administration with cytochrome P450 inhibitors or nanoencapsulation to enhance bioavailability .
- Dose-response refinement : PK/PD modeling to align in vitro IC values with effective plasma concentrations .
Q. Q7. What computational approaches are used to predict the compound’s interaction with biological targets?
A7. Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding modes to targets like mycobacterial enzymes or β-tubulin. Key steps:
- Target selection : Homology modeling for M. tuberculosis enzymes lacking crystal structures .
- Binding free energy calculations : MM-GBSA to rank ligand efficacy .
- ADMET profiling : SwissADME or ProTox-II to predict toxicity risks (e.g., hepatotoxicity from furan metabolites) .
Methodological Challenges
Q. Q8. How can researchers address low yields in the acylation of pyrazole-5-amine intermediates?
A8. Low yields often stem from competing hydrolysis or steric hindrance. Solutions include:
Q. Q9. What advanced techniques validate the compound’s stability under physiological conditions?
A9. Stability studies involve:
- Forced degradation : Exposure to acidic/basic conditions, UV light, or oxidants (HO) followed by HPLC monitoring .
- Plasma stability assays : Incubation with human plasma at 37°C to assess esterase-mediated hydrolysis .
- Solid-state analysis : PXRD and DSC to detect polymorphic transitions affecting shelf life .
Q. Q10. How are impurities characterized during scale-up synthesis, and what thresholds apply?
A10. Impurity profiling uses:
- HPLC-MS : To identify byproducts (e.g., dimerized pyrazoles or oxidized furans) .
- ICH guidelines : Limits of ≤0.15% for unknown impurities and ≤0.05% for genotoxic species .
- Purification strategies : Preparative HPLC or recrystallization from ethanol/water mixtures .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
